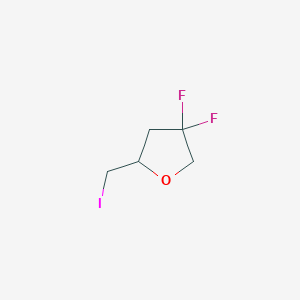

4,4-Difluoro-2-(iodomethyl)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2-(iodomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACFIUCWRPZTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138271-33-5 | |

| Record name | 4,4-difluoro-2-(iodomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,4-Difluoro-2-(iodomethyl)oxolane

The following technical guide details the synthesis and characterization of 4,4-Difluoro-2-(iodomethyl)oxolane (also referred to as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran). This guide is structured for researchers requiring a robust, scalable route to this fluorinated heterocycle, often utilized as a bioisostere or intermediate in nucleoside analog development.

Executive Summary

Target Molecule: 4,4-Difluoro-2-(iodomethyl)oxolane Core Application: Metabolic stability enhancement, nucleoside modification, and fragment-based drug discovery (FBDD). Synthetic Strategy: A three-step convergent synthesis starting from commercially available ethyl bromodifluoroacetate and allyl bromide. The key transformation is a regioselective 5-exo-trig iodocyclization of a gem-difluoro homoallylic alcohol.

Retrosynthetic Analysis

The construction of the oxolane (tetrahydrofuran) core with a specific gem-difluoro substitution pattern relies on the intramolecular cyclization of a linear precursor.

-

Disconnection: The C–O bond at position 2 is formed via electrophilic activation of the alkene.

-

Starting Materials: Ethyl bromodifluoroacetate (Reformatsky reagent precursor) and allyl bromide.

Logic of the Route

The gem-difluoro group is introduced early via a Reformatsky-type alkylation. This prevents the need for late-stage deoxofluorination (e.g., using DAST), which is often low-yielding on oxygenated rings due to elimination side reactions. The iodine handle installed during cyclization allows for subsequent functionalization (e.g., azide displacement, alkylation).

Figure 1: Retrosynthetic pathway designed to install the fluorine atoms prior to ring closure.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-difluoro-4-pentenoate

This step utilizes a Reformatsky reaction.[4] The use of zinc activates the difluoroacetate for nucleophilic attack on the allyl bromide.

Reagents:

-

Ethyl bromodifluoroacetate (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Zinc dust (activated, 1.3 equiv)

-

THF (anhydrous)[5]

Protocol:

-

Activation: Suspend zinc dust in anhydrous THF under argon. Activate with a catalytic amount of TMSCl (trimethylsilyl chloride) or 1,2-dibromoethane if necessary.

-

Initiation: Add a small portion (~10%) of the ethyl bromodifluoroacetate and allyl bromide mixture to the refluxing zinc suspension to initiate the reaction (exotherm observed).

-

Addition: Dropwise add the remaining mixture of halides over 1 hour, maintaining a gentle reflux.

-

Completion: Stir at reflux for an additional 2–4 hours. Monitor by TLC or GC-MS.

-

Workup: Cool to 0°C. Quench with 1M HCl. Extract with diethyl ether (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (approx. 60–70°C at 20 mmHg) yields the ester as a colorless oil.

Step 2: Reduction to 2,2-Difluoro-4-penten-1-ol

Selective reduction of the ester to the primary alcohol without affecting the alkene or the difluoro group.

Reagents:

-

Ethyl 2,2-difluoro-4-pentenoate (1.0 equiv)

-

Sodium Borohydride (NaBH₄, 1.5 equiv)

-

Ethanol (absolute)

Protocol:

-

Setup: Dissolve the ester in absolute ethanol at 0°C.

-

Addition: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Silica gel flash chromatography (Hexanes/EtOAc 8:2) affords the alcohol.

Step 3: Iodocyclization to 4,4-Difluoro-2-(iodomethyl)oxolane

The critical ring-closing step. The mechanism proceeds via a 5-exo-trig pathway, favored by Baldwin's rules.

Reagents:

-

2,2-Difluoro-4-penten-1-ol (1.0 equiv)

-

Iodine (I₂, 2.0 equiv)

-

Sodium Bicarbonate (NaHCO₃, 3.0 equiv) or K₂CO₃

-

Acetonitrile (MeCN) or DCM

Protocol:

-

Preparation: Dissolve the alcohol in MeCN (0.1 M concentration) and add solid NaHCO₃.

-

Cyclization: Cool to 0°C. Add Iodine portion-wise. Protect from light.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. The solution will be dark violet.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/colorless).

-

Workup: Extract with diethyl ether. Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel. Note: The product may be sensitive to light and heat; store in the dark at -20°C.

Mechanistic Insight

The reaction is driven by the formation of a bridged iodonium ion intermediate. The oxygen nucleophile attacks the more substituted carbon (Markovnikov-like) or the position leading to the 5-membered ring (5-exo-trig), which is kinetically favored over the 6-endo-dig product.

Figure 2: Mechanistic pathway of the iodocyclization. The gem-difluoro group at C4 (relative to O) creates a dipole effect but does not sterically hinder the 5-exo cyclization.

Characterization Data

The presence of the gem-difluoro group introduces characteristic splitting patterns in the NMR spectra due to heteronuclear coupling (

Table 1: Expected NMR Spectral Data

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H NMR | 4.20 – 4.45 | Multiplet | - | H-2 (Methine, α-O) |

| 3.90 – 4.10 | Multiplet | - | H-5 (Methylene, α-O) | |

| 3.25 – 3.45 | Multiplet | - | CH₂I (Iodomethyl) | |

| 2.40 – 2.80 | Multiplet | Complex | H-3 (Methylene, α-CF₂) | |

| ¹⁹F NMR | -105 to -125 | AB System | CF₂ (Diastereotopic) | |

| ¹³C NMR | ~122.0 | Triplet | C-4 (CF₂) | |

| ~78.0 | Doublet/Triplet | - | C-2 (CH-O) | |

| ~68.0 | Triplet | C-5 (CH₂-O) | ||

| ~8.0 | Singlet | - | CH₂I |

Note: The C-3 methylene protons often appear as a complex multiplet due to coupling with both the gem-fluorines and the H-2 methine.

Safety & Handling

-

Ethyl Bromodifluoroacetate: Lachrymator and corrosive. Handle in a fume hood.

-

Allyl Bromide: Highly toxic, lachrymator, and flammable.

-

Iodine: Corrosive solid; sublimation hazard. Weigh in a fume hood.

-

Product Stability: Iodomethyl ethers can be thermally unstable. Avoid high temperatures during distillation or solvent removal. Store under inert gas in the cold.

References

-

General Iodocyclization Methodology: Knight, D. W. (2002). Iodocyclization Reactions. Organic Reactions. [Link]

-

Synthesis of Fluorinated Piperidines via Iodocyclization (Analogous Chemistry): Van Hende, E., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10, 4516-4523. [Link]

-

Properties of gem-Difluoro Compounds: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

Sources

role of fluorine in medicinal chemistry

An In-depth Technical Guide: The Strategic Role of Fluorine in Medicinal Chemistry

Abstract

Fluorine has become an indispensable element in modern medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of rational drug design. Its unique and potent electronic properties, combined with a size comparable to hydrogen, allow for strategic molecular modifications that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the multifaceted roles of fluorine, elucidating the underlying physicochemical principles that govern its effects. We will examine its impact on metabolic stability, target binding affinity, physicochemical properties such as pKa and lipophilicity, and conformational behavior. Furthermore, this guide will touch upon the synthetic strategies that have enabled its widespread use and its critical role in advanced diagnostic techniques like Positron Emission Tomography (PET).

The Foundational Properties of the Fluorine Atom

The outsized influence of fluorine in drug design stems from a unique combination of fundamental properties that distinguish it from hydrogen and other halogens. Understanding these core characteristics is essential to appreciating its strategic application.

-

High Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98), giving it a powerful ability to withdraw electron density. This inductive effect is central to its ability to modulate the properties of neighboring functional groups.[1]

-

Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[1][2] This allows it to act as a bioisostere of hydrogen, replacing C-H bonds with minimal steric perturbation while introducing profound electronic changes.[3][4]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for an sp³ carbon).[1] This exceptional stability is the primary reason for its effectiveness in enhancing metabolic resistance.[2]

-

Modest Lipophilicity Contribution: A single fluorine-for-hydrogen substitution often leads to a slight increase in lipophilicity (LogP).[1] However, the effect is complex and context-dependent; polyfluorination, particularly in groups like trifluoromethyl (CF₃), can decrease lipophilicity due to the atom's high polarity and low polarizability.[1]

These properties do not act in isolation but combine to create a powerful toolkit for the medicinal chemist to fine-tune drug candidates for improved safety and efficacy.

Enhancing Pharmacokinetics: The Journey of a Fluorinated Drug in the Body

The introduction of fluorine can dramatically alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often transforming a promising but flawed lead compound into a viable clinical candidate.[5]

Metabolic Stability: The "Metabolic Blocking" Strategy

One of the most celebrated roles of fluorine is its ability to block metabolic "soft spots." Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[6] These enzymes often function by oxidizing vulnerable C-H bonds.

By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield that position from enzymatic attack.[1][2] The high energy of the C-F bond makes it resistant to the oxidative processes that would normally cleave a C-H bond, thereby increasing the drug's half-life and systemic exposure.[6][7] For example, the para-fluorophenyl group in the cholesterol-lowering drug ezetimibe enhances metabolic stability by preventing oxidative hydroxylation.[7][8]

Modulating Lipophilicity and Membrane Permeability

A drug's ability to pass through cell membranes, including the intestinal wall for oral absorption or the blood-brain barrier for CNS targets, is critically dependent on its lipophilicity.[7] Fluorination provides a nuanced tool for tuning this property.

-

Single Fluorine Substitution: Generally increases lipophilicity, which can improve passive membrane permeability.[4]

-

Trifluoromethyl (CF₃) Groups: Can either increase or decrease lipophilicity depending on the molecular context, allowing for fine-tuning of a drug's distribution profile.[1]

Strategic fluorination can therefore enhance oral bioavailability and tissue penetration.[2] For instance, the addition of a para-trifluoromethyl group to create fluoxetine increased its lipophilicity and CNS penetration, enabling effective engagement with the serotonin transporter.[7]

Optimizing Pharmacodynamics: Enhancing Target Interaction

Beyond improving pharmacokinetics, fluorine can directly enhance how a drug interacts with its biological target, leading to increased potency and selectivity.

pKa Modulation: Controlling Ionization State

The potent inductive (electron-withdrawing) effect of fluorine can significantly alter the acidity or basicity of nearby functional groups.[1][2] Specifically, fluorine substitution:

-

Lowers the pKa of nearby basic groups (e.g., amines), making them less basic.

-

Lowers the pKa of nearby acidic groups (e.g., carboxylic acids), making them more acidic.

This is critically important because a drug's ionization state at physiological pH (~7.4) governs its solubility, membrane permeability, and ability to form ionic bonds with its target. By modulating pKa, chemists can optimize this balance. A reduction in the basicity of an amine, for example, can lead to a higher proportion of the neutral species, which is better able to cross cell membranes.[2][9]

| Compound | Functional Group | Position of Fluorine | pKa (No Fluorine) | pKa (Fluorinated) | Change in pKa |

| Aniline | Amine | para- | 4.60 | 4.00 | -0.60 |

| Benzylamine | Amine | β- | 9.34 | 8.70 | -0.64 |

| Acetic Acid | Carboxylic Acid | α- | 4.76 | 2.57 | -2.19 |

Table 1: Illustrative examples of pKa shifts upon fluorination. Data are representative and can vary with molecular context.

Enhancing Binding Affinity and Conformational Control

Fluorine can improve binding affinity through several mechanisms that go beyond simple steric or hydrophobic interactions.

-

Favorable Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole interactions, C-F···H-X hydrogen bonds, and other electrostatic contacts within a protein's binding pocket, increasing ligand affinity.[1][9]

-

Conformational Stabilization: Fluorine's stereoelectronic properties can induce specific molecular conformations that are optimal for binding. The "gauche effect," where a polar C-F bond prefers a specific orientation relative to other polar bonds, can influence ring puckering and stabilize the bioactive conformation of a drug, effectively pre-organizing it for target engagement.[1][10] This conformational locking can lead to a significant boost in potency and selectivity.[7]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 4. benthamscience.com [benthamscience.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4,4-Difluoro-2-(iodomethyl)oxolane Derivatives

Executive Summary & Scope

This application note details the experimental protocols for the Suzuki-Miyaura cross-coupling of 4,4-difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran). This scaffold is a high-value building block in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for ribose or non-fluorinated ether linkages.

The Core Challenge:

Coupling an unactivated primary alkyl iodide (

This guide provides two validated methods to suppress this side reaction:

-

Method A (Palladium): Uses sterically bulky, electron-rich phosphine ligands (SPhos/dppf) to accelerate reductive elimination.

-

Method B (Nickel): Utilizes a Single Electron Transfer (SET) radical mechanism, effectively bypassing the

-hydride elimination pathway.

Mechanistic Insight & Control Strategy

To achieve high yields, one must understand the competition between the productive cycle and the decomposition pathway.

The Kinetic Race

-

Pathway A (Desired): Transmetallation with the boronate followed by Reductive Elimination.

-

Pathway B (Undesired):

-Hydride elimination driven by the availability of the C2-methine hydrogen.

Visualization of the Catalytic Conflict

Figure 1: The kinetic competition in alkyl-Suzuki coupling. Success depends on accelerating Transmetallation over Beta-Elimination.

Experimental Protocols

Pre-Reaction Checklist (Self-Validating System)

Before initiating, verify the quality of the alkyl iodide.

-

Visual Check: The iodide should be a clear to pale yellow oil. Dark brown indicates free iodine (decomposition).

-

Purification: If degraded, pass through a short plug of basic alumina or treat with aqueous sodium thiosulfate immediately before use.

-

Inert Atmosphere: Both protocols require strict deoxygenation.

-coupling is highly sensitive to oxygen, which quenches the active catalytic species (especially for Nickel).

Method A: Palladium-Catalyzed (SPhos/dppf Conditions)

Best for: Standard aryl boronic acids and labs without gloveboxes.

Rationale:

We utilize SPhos (Buchwald Ligand) or dppf . SPhos is electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination and protecting the metal center from

Reagents:

-

Substrate: 4,4-Difluoro-2-(iodomethyl)oxolane (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)

Step-by-Step Protocol:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Catalyst (0.05 mmol).

-

Cycle: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).

-

Solvent: Add degassed solvent (5 mL) via syringe.

-

Substrate: Add the 4,4-difluoro-2-(iodomethyl)oxolane (1.0 mmol) via syringe last. Note: Adding the alkyl iodide last prevents premature interaction with the catalyst before the active species is formed.

-

Reaction: Heat to 80°C for 12–18 hours. Vigorously stir (>800 rpm) as the biphasic system requires high surface area for base transfer.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. (Note: The fluorinated tail often reduces polarity; start with low % EtOAc/Hexanes).

Method B: Nickel-Catalyzed (Glovebox/Schlenk Preferred)

Best for: Sterically hindered partners or if Method A shows significant elimination products.

Rationale:

Nickel catalysts (specifically Ni(COD)₂ or NiCl₂·glyme with polypyridine ligands) operate via a radical pathway. This mechanism is less sensitive to

Reagents:

-

Substrate: 1.0 equiv

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: NiCl₂[1]·glyme (10 mol%)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Additive: Potassium iodide (KI) (0.5 equiv) - Optional, helps stabilize the radical cycle.

-

Solvent: THF/DMF (9:1)

Step-by-Step Protocol:

-

Pre-complexation: In a glovebox or under strict Argon flow, mix NiCl₂·glyme and dtbbpy in the solvent for 10 minutes until a green complex forms.

-

Charge: Add the Aryl Boronic Acid, Base, and KI.

-

Substrate: Add the fluorinated alkyl iodide.

-

Reaction: Seal and heat to 60°C for 16 hours. (Nickel couplings often work at lower temperatures than Pd).

-

Quench: Exposure to air usually turns the reaction black/brown (oxidation of Ni). Filter through Celite immediately to remove metal salts.

Data Analysis & Quality Control

Comparison of Methods

| Feature | Method A (Pd-SPhos) | Method B (Ni-dtbbpy) |

| Primary Mechanism | 2-Electron (OxAdd/RedElim) | 1-Electron (Radical/SET) |

| Risk of | Moderate (Ligand dependent) | Low |

| Air Sensitivity | Moderate | High (Strictly anaerobic) |

| Substrate Scope | Broad for simple aryls | Better for hindered/complex aryls |

| Typical Yield | 65–80% | 70–90% |

Analytical Signatures (Self-Validation)

Use 19F NMR as the primary diagnostic tool. The 4,4-difluoro motif provides a clean window to observe reaction progress without interference from the hydrocarbon backbone.

-

Starting Material (Iodide): ~ -100 to -110 ppm (AB quartet pattern due to the chiral center at C2).

-

Product (Coupled): Shift typically moves upfield by 2-5 ppm; diastereotopic splitting remains.

-

Failure Mode (Elimination): If

-elimination occurs, you form an exocyclic double bond. The ring conformation flattens, significantly changing the F-F coupling constant and chemical shift.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for reaction optimization.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. (1992). Palladium-catalyzed cross-coupling reaction of alkyl halides with 9-alkyl-9-BBN derivatives. Chemistry Letters, 21(4), 691-694. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. (Foundational for alkyl halide coupling logic). Link

-

Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Alkyl Halides and Sulfonates.[2] Journal of the American Chemical Society, 135(2), 624–627. Link

Sources

Application Note & Protocol: Scale-Up Synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluorooxolane motif, in particular, serves as a valuable bioisosteric replacement for other functional groups, offering a unique combination of polarity and conformational constraint.[2][3] The title compound, 4,4-Difluoro-2-(iodomethyl)oxolane, is a critical synthetic intermediate, with the iodide serving as an excellent leaving group for introducing a wide array of functionalities via nucleophilic substitution.

However, transitioning the synthesis of such a specialized intermediate from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, handling hazardous reagents, and developing robust, scalable purification strategies. This document provides a comprehensive guide to the synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane, detailing a laboratory-scale procedure and outlining the critical considerations and protocols for a successful scale-up.

Recommended Synthetic Strategy: Dehydroxy-Iodination

The most direct and reliable route to 4,4-Difluoro-2-(iodomethyl)oxolane is the iodination of its corresponding alcohol precursor, (4,4-difluorooxolan-2-yl)methanol. While various iodination methods exist, the Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), offers a mild and highly effective transformation of primary alcohols to alkyl iodides.

The reaction proceeds through the formation of an iodophosphonium salt from PPh₃ and I₂.[1] The alcohol then attacks this intermediate, leading to an alkoxyphosphonium iodide. The iodide ion subsequently displaces triphenylphosphine oxide (TPPO) in an Sₙ2 reaction to yield the final product. The primary challenges at scale are the reaction's exothermicity and the efficient removal of the TPPO byproduct.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for the synthesis and purification of the target compound.

Materials:

-

(4,4-difluorooxolan-2-yl)methanol (10.0 g, 72.4 mmol, 1.0 equiv)

-

Triphenylphosphine (PPh₃) (22.8 g, 86.9 mmol, 1.2 equiv)

-

Imidazole (5.9 g, 86.9 mmol, 1.2 equiv)

-

Iodine (I₂) (22.1 g, 86.9 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous (200 mL)

-

Hexanes (for purification)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4,4-difluorooxolan-2-yl)methanol, triphenylphosphine, and imidazole.

-

Inerting: Purge the flask with nitrogen and add 150 mL of anhydrous DCM. Stir the mixture until all solids dissolve.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve the iodine in 50 mL of anhydrous DCM. Add the iodine solution to the reaction mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A dark brown color will persist, and a precipitate may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution dropwise until the dark iodine color disappears completely and the solution becomes pale yellow or colorless.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude residue containing the product and TPPO.

-

Purification: Add 150 mL of hexanes to the crude residue and stir vigorously for 30 minutes to precipitate the TPPO. Filter the solid TPPO and wash it with cold hexanes. Concentrate the filtrate to yield the crude product. Purify the product via flash column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes gradient) to afford 4,4-Difluoro-2-(iodomethyl)oxolane as a clear oil.[4][5]

Critical Scale-Up Considerations

Transitioning from a 10-gram to a kilogram scale is not a linear process. Physical and chemical parameters change dramatically and must be proactively managed.[6]

Thermal Management

The formation of the iodophosphonium salt and its subsequent reaction with the alcohol is exothermic. On a small scale, a simple ice bath provides sufficient cooling due to a high surface-area-to-volume ratio. At scale, this ratio decreases drastically, making heat dissipation inefficient.

-

Mitigation:

-

Utilize a jacketed glass-lined or stainless steel reactor with a thermal control unit capable of rapid cooling.

-

Implement a slow, controlled addition rate for the iodine solution using a dosing pump.

-

Maintain a larger solvent volume to act as a heat sink, although this impacts process efficiency.

-

Pre-cool the reactor jacket and the starting material solution before beginning the iodine addition.

-

Mixing and Mass Transfer

The reaction mixture can become heterogeneous as TPPO precipitates. Inadequate mixing can lead to localized "hot spots," poor heat transfer, and incomplete reactions.

-

Mitigation:

-

Employ a reactor with an appropriate agitator design (e.g., pitched-blade turbine or anchor) and baffles to ensure efficient top-to-bottom mixing.

-

The agitator speed must be optimized to keep solids suspended without causing excessive shear.

-

Reagent Handling and Safety

Iodine is corrosive and toxic, and its vapor should not be inhaled.[7] Large quantities of flammable solvents like DCM or THF also pose significant risks.

-

Mitigation:

-

Perform all operations in a well-ventilated area or a walk-in fume hood with appropriate engineering controls.

-

Use closed-system transfers for reagents and solvents where possible.

-

Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, face shields, and flame-retardant lab coats.[8][9]

-

Have a quenching agent (sodium thiosulfate solution) readily available to neutralize any iodine spills.[8]

-

Work-up and Purification

Flash chromatography is impractical and uneconomical for multi-kilogram production. The primary purification challenge is the removal of TPPO.

-

Mitigation:

-

Anti-Solvent Precipitation/Crystallization: This is the most effective method. After the reaction, perform a solvent swap from the reaction solvent (e.g., DCM) to a solvent in which the product is highly soluble but TPPO is not (e.g., a mixture of ether and hexanes, or toluene). This will cause the TPPO to crystallize or precipitate, allowing for its removal by filtration.

-

Liquid-Liquid Extraction: While less efficient, multiple extractions with a suitable solvent can be used, but this generates large volumes of waste.

-

Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent final purification step.

-

Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol is designed for a 20 L jacketed reactor system.

Equipment:

-

20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

-

Dosing pump for controlled liquid addition.

-

Filtration apparatus (e.g., Nutsche filter-dryer).

-

Vacuum pump and rotary evaporator for solvent removal.

Procedure:

-

Setup and Inerting: Charge the 20 L reactor with (4,4-difluorooxolan-2-yl)methanol (1.00 kg, 7.24 mol), triphenylphosphine (2.28 kg, 8.69 mol), and imidazole (0.59 kg, 8.69 mol). Seal the reactor, purge thoroughly with nitrogen, and add 12 L of anhydrous DCM.

-

Cooling: Start agitation (e.g., 150 RPM) and cool the reactor contents to 0 °C by circulating coolant through the reactor jacket.

-

Reagent Addition: In a separate, inerted vessel, dissolve iodine (2.21 kg, 8.69 mol) in 4 L of anhydrous DCM. Using a dosing pump, add the iodine solution to the reactor over 2-3 hours, maintaining the internal temperature at 0 ± 3 °C.

-

Reaction Monitoring: Once the addition is complete, allow the reaction to slowly warm to 15-20 °C. Hold at this temperature for 3-5 hours, monitoring for completion via a validated in-process control (IPC) method (e.g., HPLC).

-

Quenching: Cool the reactor to 5 °C. Prepare a solution of sodium thiosulfate (approx. 2 kg) in 10 L of water. Slowly pump the thiosulfate solution into the reactor, keeping the temperature below 15 °C. Continue addition until the iodine color is discharged.

-

Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

-

Washes: Sequentially wash the organic layer in the reactor with 10 L of saturated NaHCO₃ solution and 10 L of brine.

-

Solvent Swap and Precipitation: Concentrate the organic layer under vacuum directly in the reactor to a volume of ~4 L. Switch the vacuum off, break with nitrogen, and add 15 L of tert-butyl methyl ether (MTBE) or a 1:1 mixture of MTBE/hexanes. Stir and cool to 0 °C for 2-4 hours to precipitate the TPPO.

-

Isolation and Purification: Filter the cold slurry through a Nutsche filter to remove the solid TPPO. Wash the filter cake with 5 L of cold hexanes. Combine the filtrates and concentrate under reduced pressure to yield the crude 4,4-Difluoro-2-(iodomethyl)oxolane. If required, further purify by vacuum distillation.

Data Summary: Lab vs. Pilot Scale

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |

| Starting Alcohol | 10.0 g | 1.00 kg | 100x scale-up |

| Solvent (DCM) | 200 mL | 16 L | Increased volume for heat dissipation and solubility |

| Iodine Addition Time | 30 min | 2-3 hours | Critical for thermal control in a large reactor |

| Cooling Method | Ice-water bath | Jacketed reactor with chiller | Required for efficient heat removal at scale |

| Work-up Quench | Manual addition | Pumped addition | Safety and control over quenching exotherm |

| Byproduct Removal | Chromatography & precipitation | Anti-solvent precipitation & filtration | Scalable, avoids chromatography |

| Final Purification | Flash Chromatography | Vacuum Distillation (optional) | Economical and efficient for large quantities |

| Expected Yield | 75-85% | 70-80% | Yields may be slightly lower due to transfers and handling |

Visualization of Workflows

General Synthetic Workflow

Caption: High-level workflow for the synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane.

Scale-Up Challenges and Mitigation

Caption: Logic diagram mapping scale-up challenges to their respective mitigation strategies.

Conclusion

The synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane via dehydroxy-iodination of the corresponding alcohol is a robust and efficient method. Successful scale-up hinges on a thorough understanding and proactive management of key chemical engineering principles, particularly thermal control and solids handling. By replacing non-scalable laboratory techniques like column chromatography with process-scale operations such as controlled precipitation and filtration, this valuable intermediate can be produced safely and efficiently in kilogram quantities, facilitating its use in advanced drug development programs.

References

- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC. (2023, July 20).

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022, November 9). MDPI.

- IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety - University of Michigan.

- troubleshooting low yields in ICl iodin

- Iodinations: Standard Operating Procedures. The University of Vermont.

- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.

- Synthetic Strategies to Access Fluorinated Azoles - PMC. (2025, November 10).

- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 25). chemeurope.com.

- Organic Syntheses Procedure. Organic Syntheses.

- Iodine 125-I (125 I) safety information and specific handling precautions. University of Nebraska-Lincoln.

- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.

- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 7).

- Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS.

- Organic Syntheses Procedure. Organic Syntheses.

- Iodine-125 Handling Precautions. PerkinElmer.

- Supplementary Inform

- Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC.

- SDS- Iodine Solution - Safety D

- SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Department of Pharmacy-Drug Sciences, University of Bari.

- Iodination of hydroxy aromatics by iodine and iodic acid.

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019, August 28). Organic Syntheses.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC.

- 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. (2023, February 23). MDPI.

- Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. Benchchem.

- Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.

- Rapid Dehydroxytrifluoromethoxylation of Alcohols. (2018, July 27). Chem.

- Preparation method of 3,4-difluoro sulfolane.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019, December 6). MDPI.

- Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. (2025, August 6).

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. edvotek.com [edvotek.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

Troubleshooting & Optimization

common side reactions with 4,4-Difluoro-2-(iodomethyl)oxolane

Current Status: Operational Ticket Queue: Open Subject Matter Expert: Dr. Aris V. (Senior Application Scientist, Fluorine Chemistry Div.)

Executive Summary: The Reagent Profile

Reagent: 4,4-Difluoro-2-(iodomethyl)oxolane Primary Application: Installation of the 4,4-difluoro-2-oxolanylmethyl motif. This moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups in drug discovery, leveraging the gem-difluoro effect to modulate pKa and conformation.

The Central Challenge:

While the iodine atom provides a "handle" for nucleophilic substitution (

Diagnostic Flowchart (Reaction Pathways)

Before troubleshooting, visualize where your reaction is diverging.

Figure 1: Reaction divergence pathways. Green represents the desired path; red, yellow, and gray represent common failure modes.

Troubleshooting Guides (Ticket Resolution)

Ticket #101: Low Yield / Formation of "Sticky" Oil

User Report: "I attempted an alkylation using NaH in DMF. NMR shows loss of starting material but no product. Crude mixture is unstable on silica."

Diagnosis: Competitive E2 Elimination.

The proton at the C2 position (the chiral center on the ring) is the

Technical Fix:

-

Switch Base Class: Move from "Hard" bases (NaH,

-BuOK) to "Soft" bases or buffered systems ( -

Solvent Modulation: If using strong nucleophiles, switch to acetone or acetonitrile to favor

over E2. -

Protocol Adjustment:

-

Do not premix the reagent with the base at high temperatures.

-

Add the 4,4-difluoro-2-(iodomethyl)oxolane slowly to the nucleophile/base mixture at 0°C.

-

Ticket #102: Purple Discoloration & Homocoupling

User Report: "Trying to make the Zinc reagent for a Negishi coupling. The solution turned dark purple, and I see a dimer peak in MS."

Diagnosis: Radical Homocoupling (Wurtz Reaction).

Alkyl iodides are prone to homolytic cleavage. The purple color indicates free iodine (

Technical Fix:

-

Activation is Key: Use Rieke Zinc or activate standard Zinc dust with TMSCl/1,2-dibromoethane to ensure rapid insertion before radicals can escape.

-

Lithium Chloride Mediation: Use

with -

Temperature Control: Perform the insertion at 0°C to room temperature. Avoid reflux.

Ticket #103: Ring Cleavage with Lewis Acids

User Report: "I tried to deprotect a Boc group elsewhere in the molecule using

Diagnosis: Lewis Acid-Mediated Ring Opening. While the gem-difluoro group withdraws electrons, the ether oxygen is still basic enough to coordinate with strong Lewis acids (Boron/Aluminum halides). This coordination activates the C2-O or C5-O bond for cleavage by the released bromide/iodide.

Technical Fix:

-

Alternative Deprotection: Use Brønsted acids (TFA, HCl in Dioxane) instead of Lewis acids. The ring is generally stable to aqueous acids (unlike the vinyl ether side product mentioned in Ticket #101).

-

Scavengers: If Lewis acids are unavoidable, use a scavenger (like pentamethylbenzene) to capture the cation if the ring opens, though prevention is preferred.

Experimental Protocol: Optimized Alkylation

Objective: Coupling with a secondary amine (R2NH) minimizing elimination.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes |

| Base | Mild base sufficient to deprotonate amine but poor at E2 elimination. | |

| Additive | KI (0.1 equiv) | Finkelstein condition: Keeps the leaving group as Iodine (in case of Cl/Br exchange) and maintains reaction rate. |

| Temperature | 40°C - 60°C | Sufficient energy for substitution; avoid reflux (>80°C) to prevent elimination. |

| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular ( |

Step-by-Step:

-

Dissolve amine (1.0 equiv) in MeCN (0.1 M).

-

Add

(3.0 equiv) and KI (catalytic). Stir for 10 min. -

Add 4,4-difluoro-2-(iodomethyl)oxolane (1.2 equiv) dropwise.

-

Heat to 50°C and monitor by LCMS.

-

Critical Check: If conversion stalls, do not add strong base. Add more alkyl iodide or increase temp slightly (max 65°C).

FAQ: Rapid Fire

Q: Can I make the Grignard reagent of this molecule?

A: It is difficult. The

Q: Why does the NMR show a complex multiplet for the

Q: Is the compound light sensitive? A: Yes. All alkyl iodides are. Store in amber vials with copper wire (stabilizer) at -20°C. If it turns pink/purple, wash with dilute sodium thiosulfate before use.

Q: Does the fluorine affect the reaction rate? A: Yes. The electron-withdrawing effect of the gem-difluoro group (at C4) operates through-bond. It slightly deactivates the nucleophilic attack at the exocyclic carbon compared to non-fluorinated THF, but the effect is minor compared to the high reactivity of the iodide leaving group.

References & Authority

-

Reactivity of Fluorinated Tetrahydrofurans:

-

Linclau, B. et al. "Fluorinated Carbohydrates as Chemical Probes." Chem. Soc. Rev., 2022. (Discusses the inductive effects of ring fluorination on reactivity).

-

Source:

-

-

Elimination in 2-Substituted Tetrahydrofurans:

-

Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Alkyl Iodides." (General mechanism for E2 competition in hindered/beta-substituted iodides).

-

Source:

-

-

Zinc Insertion Protocols (Knochel Conditions):

-

Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed., 2004.[1] (Foundational protocol for stabilizing sensitive organometallics).

-

Source:

-

-

Gem-Difluoro Effect (Conformation & Stability):

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008.

-

Source:

-

Sources

Validation & Comparative

A Comparative Guide to Fluoroalkylation Strategies: A Structural Analysis of 4,4-Difluoro-2-(iodomethyl)oxolane in the Context of Modern Reagents

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. These modifications can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] While a vast arsenal of "fluorinating agents" exists to introduce a single fluorine atom, the installation of fluorinated alkyl moieties—a process known as fluoroalkylation—requires a distinct set of reagents and strategies.

This guide provides a comparative analysis of modern fluoroalkylating agents, framed through a structural and reactivity assessment of a unique but sparsely documented molecule: 4,4-Difluoro-2-(iodomethyl)oxolane . Due to the limited publicly available data on this specific compound, we will first deduce its likely chemical behavior based on its constituent parts. This analysis will then serve as a foundation to compare its potential utility against well-established and data-rich classes of reagents used to introduce mono-, di-, and trifluoromethyl groups, as well as larger fluoroalkyl chains.

Part 1: Structural and Reactivity Analysis of 4,4-Difluoro-2-(iodomethyl)oxolane

The structure of 4,4-Difluoro-2-(iodomethyl)oxolane (CAS 2138271-33-5) suggests its primary role is not as a traditional fluorinating agent (a source of F⁻ or "F⁺"), but as a fluoroalkylating agent . Specifically, it is designed to transfer the (4,4-difluorooxolan-2-yl)methyl fragment to a nucleophilic substrate. Let's dissect its key features:

-

The Iodomethyl Group (-CH₂I): The carbon-iodine bond is relatively weak and iodine is an excellent leaving group. This functionality is a classic electrophilic handle for nucleophilic substitution (SN2) reactions. One can anticipate that a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) would readily displace the iodide to form a new carbon-nucleophile bond.

-

The 4,4-Difluorooxolane Ring: The tetrahydrofuran (oxolane) ring is a common motif in pharmaceuticals. The gem-difluoro group at the 4-position is a powerful electron-withdrawing feature. This has two major consequences:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block potential sites of metabolic oxidation (e.g., P450-mediated hydroxylation) that might otherwise occur on an unsubstituted tetrahydrofuran ring.

-

Electronic Effects: The inductive electron withdrawal by the CF₂ group can influence the reactivity of the entire ring system, potentially affecting the stability of adjacent carbocations or radicals.

-

Based on this analysis, 4,4-Difluoro-2-(iodomethyl)oxolane is best classified as a reagent for introducing a specialized fluoroalkyl group. Its reactivity can be hypothesized to proceed through two main pathways:

-

Nucleophilic Fluoroalkylation (SN2 Pathway): This is the most probable application, where a nucleophile attacks the methylene carbon, displacing the iodide. This would be a direct method to append the difluorinated cyclic ether moiety.

-

Radical Fluoroalkylation: Perfluoroalkyl iodides are well-known precursors for generating perfluoroalkyl radicals upon initiation by light, heat, or a single-electron transfer (SET) process.[2][3] By analogy, the C-I bond in 4,4-Difluoro-2-(iodomethyl)oxolane could undergo homolytic cleavage to generate a (4,4-difluorooxolan-2-yl)methyl radical, which could then participate in various radical-mediated transformations.

Hypothesized SN2 Reactivity of 4,4-Difluoro-2-(iodomethyl)oxolane

Caption: Hypothesized SN2 pathway for fluoroalkylation.

Part 2: A Comparative Landscape of Fluoroalkylating Agents

To understand the potential value of a reagent like 4,4-Difluoro-2-(iodomethyl)oxolane, we must compare it to established agents used to introduce the most common fluoroalkyl groups in drug discovery: the trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups.

| Reagent Class | Moiety Transferred | Mechanism of Action | Key Features & Use Cases |

| Hypothetical: 4,4-Difluoro-2-(iodomethyl)oxolane | -(CH₂)-c(C₄H₄F₂O) | SN2 or Radical | Introduces a complex, metabolically stable, polar, fluorinated cyclic ether. Potentially useful for scaffold hopping or introducing a unique polar, lipophilic group. |

| Trifluoromethylating Agents | -CF₃ | Nucleophilic, Electrophilic, or Radical | The -CF₃ group is a strong electron-withdrawing group and a bioisostere for ethyl or isopropyl groups, enhancing metabolic stability and binding affinity.[4] |

| Ruppert-Prakash (TMSCF₃) | -CF₃ | Nucleophilic (Source of "CF₃⁻") | Versatile and widely used for trifluoromethylating carbonyls, imines, and in metal-catalyzed cross-couplings. Requires an activator (e.g., fluoride source).[5][6] |

| Togni / Umemoto Reagents | -CF₃ | Electrophilic (Source of "CF₃⁺") or Radical | Reacts with a wide range of nucleophiles like enolates, silyl enol ethers, and heteroatoms. Togni's reagents are hypervalent iodine compounds.[7] |

| Difluoromethylating Agents | -CF₂H | Nucleophilic, Electrophilic, or Radical | The -CF₂H group is a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group and can act as a hydrogen bond donor.[8][9] |

| Hu's Reagent (CF₂HSO₂Na) | -CF₂H | Radical (Source of ·CF₂H) | Excellent for radical C-H difluoromethylation of (hetero)arenes, often via photoredox catalysis.[10][11] |

| (Difluoromethyl)phosphonium Salts | -CF₂H | Radical or Nucleophilic | Bench-stable solids used to generate the difluoromethyl radical under photoredox conditions or as a source of difluorocarbene.[12] |

| Perfluoroalkyl Iodides | -CF₂(CF₂)ₙCF₃ | Radical | Classic reagents for introducing longer perfluoroalkyl chains via radical addition to alkenes/alkynes or cross-coupling reactions. Reactivity is analogous to the hypothesized radical pathway of our target compound.[1][2] |

Part 3: Experimental Protocols & Workflow

Trustworthy and reproducible protocols are essential for evaluating and implementing new reagents. Below are representative, validated procedures for benchmark trifluoromethylation and difluoromethylation reactions.

This protocol describes the addition of a trifluoromethyl group to an electrophilic carbonyl carbon, a fundamental transformation in organic synthesis.[5]

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol, 1.5 eq.)

-

Potassium Carbonate (K₂CO₃) (0.1 mmol, 0.1 eq., anhydrous)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

1 M Hydrochloric Acid (HCl) for workup

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

-

Catalyst Addition: Add anhydrous K₂CO₃ (0.1 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring, slowly add TMSCF₃ (1.5 mmol) to the cooled solution via syringe.

-

Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench & Deprotection: Upon completion, quench the reaction by adding 1 M HCl (5 mL). This step also cleaves the intermediate TMS ether. Stir for 30 minutes.

-

Workup: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Workflow for Nucleophilic Trifluoromethylation

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress on Difluoromethylation Methods [sioc-journal.cn]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

advantages of 4,4-Difluoro-2-(iodomethyl)oxolane over trifluoromethylating reagents

An In-Depth Guide to the Strategic Advantages of Difluoromethylation: A Comparative Analysis with Trifluoromethylating Reagents

Introduction: The Fluorine Advantage in Modern Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Historically, the trifluoromethyl (-CF3) group has been a workhorse for medicinal chemists, valued for its strong electron-withdrawing nature and metabolic stability.[3] However, the nuanced and often more favorable properties of the difluoromethyl (-CF2H) group have brought it to the forefront of innovative drug development. This guide provides a detailed comparison of the -CF2H and -CF3 moieties and a technical analysis of a modern difluoromethylating reagent against established trifluoromethylating agents.

The Difluoromethyl (-CF2H) vs. the Trifluoromethyl (-CF3) Group: A Tale of Two Fluorinated Moieties

While both groups offer advantages over their non-fluorinated counterparts, their subtle differences can have significant implications for a drug candidate's profile.

| Property | Difluoromethyl (-CF2H) Group | Trifluoromethyl (-CF3) Group | Significance in Drug Design |

| Hydrogen Bond Donating Capability | Acts as a weak hydrogen bond donor.[4] | Not a hydrogen bond donor. | The -CF2H group can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially preserving or enhancing target binding affinity.[4][5] |

| Lipophilicity | Moderately lipophilic. | Highly lipophilic.[3] | The -CF2H group offers a more subtle modulation of lipophilicity, which can be crucial for optimizing solubility and permeability.[4] |

| Metabolic Stability | Increases metabolic stability by blocking oxidation at the site of attachment.[4][6] | Significantly increases metabolic stability.[3] | Both groups are effective at preventing metabolic degradation, but the choice allows for fine-tuning of a compound's half-life. |

| Bioisosterism | Bioisostere for -OH, -SH, -NH2.[4] | Bioisostere for methyl, ethyl, and other small alkyl groups.[3] | The choice of fluorinated group depends on the nature of the pharmacophore being mimicked. |

| Acidity of Adjacent Protons | Increases the acidity of neighboring C-H bonds. | Strong electron-withdrawing effect. | Can influence pKa and interactions with biological targets. |

Reagent Showcase: A Comparative Analysis of Difluoromethylating and Trifluoromethylating Reagents

The choice of reagent is as critical as the choice of the functional group itself. Here, we compare Sodium Difluoromethanesulfinate (a modern difluoromethylating reagent) with the widely used Togni's and Umemoto's reagents for trifluoromethylation.

| Reagent | Sodium Difluoromethanesulfinate (CF2HSO2Na) | Togni's Reagent II | Umemoto's Reagent |

| Functional Group | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Trifluoromethyl (-CF3) |

| Reagent Type | Radical Precursor | Electrophilic | Electrophilic |

| Stability & Handling | Stable, crystalline solid, easy to handle. | Stable, crystalline solid. | Stable, crystalline solid. |

| Reaction Conditions | Typically mild, often using photoredox catalysis or radical initiators.[7] | Often requires a catalyst (e.g., CuI) for radical pathways or suitable nucleophiles for electrophilic pathways.[8][9] | Can react with a range of nucleophiles, sometimes requiring heat or catalysis for less reactive substrates.[10][11] |

| Cost-Effectiveness | Generally considered cost-effective. | Can be relatively expensive. | Can be expensive due to multi-step synthesis.[10] |

Comparative Experimental Data: Substrate Scope and Yields

The following tables provide a snapshot of the performance of these reagents with various substrates, based on published data.

Table 1: Difluoromethylation of Heterocycles using Sodium Difluoromethanesulfinate

| Substrate | Product | Yield (%) |

| Caffeine | 8-(Difluoromethyl)caffeine | 75 |

| 4-Acetylpyridine | 4-Acetyl-2-(difluoromethyl)pyridine | 68 |

| Quinoxaline | 2-(Difluoromethyl)quinoxaline | 72 |

Reaction conditions typically involve the substrate, CF2HSO2Na, a radical initiator (e.g., tert-butyl hydroperoxide), and a suitable solvent system at room temperature.

Table 2: Trifluoromethylation of Various Nucleophiles using Togni's Reagent

| Substrate | Product | Yield (%) |

| Indole | 3-(Trifluoromethyl)indole | 85 |

| Phenylboronic acid | Trifluoromethylbenzene | 78 |

| Thiophenol | Phenyl trifluoromethyl sulfide | 92 |

Reaction conditions vary depending on the substrate, often involving a copper catalyst for cross-coupling reactions or a suitable base for reactions with nucleophiles.[8][9]

Table 3: Trifluoromethylation using Umemoto's Reagent

| Substrate | Product | Yield (%) |

| Aniline | 2-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline | 70 (mixture) |

| β-Ketoester | α-(Trifluoromethyl)-β-ketoester | 88 |

| Pyrrole | 2-(Trifluoromethyl)pyrrole | 87 |

Reactions are typically carried out with the nucleophilic substrate in a suitable solvent, sometimes with the addition of a base or catalyst.[10][11]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Mechanism of Difluoromethyl Radical Generation

The generation of the difluoromethyl radical from Sodium Difluoromethanesulfinate can be initiated by an oxidant, such as tert-butyl hydroperoxide, or through photoredox catalysis.

Caption: Generation of the trifluoromethyl radical from Togni's reagent.

Experimental Protocol: Direct C-H Difluoromethylation of Caffeine

This protocol is a representative example of the direct difluoromethylation of a heteroaromatic compound using Sodium Difluoromethanesulfinate.

Materials:

-

Caffeine (1.0 mmol)

-

Sodium Difluoromethanesulfinate (2.0 mmol)

-

tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

-

Dichloromethane (CH2Cl2, 5 mL)

-

Water (H2O, 5 mL)

-

Trifluoroacetic acid (TFA, 1.0 mmol, optional for rate enhancement)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol) and Sodium Difluoromethanesulfinate (268 mg, 2.0 mmol).

-

Add dichloromethane (5 mL) and water (5 mL) to the flask.

-

If desired, add trifluoroacetic acid (74 µL, 1.0 mmol) to the mixture.

-

Stir the biphasic mixture vigorously at room temperature.

-

Slowly add tert-butyl hydroperoxide (0.39 mL, 3.0 mmol) to the reaction mixture over 5 minutes.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-(difluoromethyl)caffeine.

Workflow Diagram:

Caption: Workflow for the difluoromethylation of caffeine.

Conclusion and Future Outlook

While trifluoromethylation remains a vital tool in the medicinal chemist's arsenal, the strategic use of difluoromethylation offers a more nuanced approach to fine-tuning the properties of drug candidates. The ability of the -CF2H group to act as a hydrogen bond donor opens up new avenues for bioisosteric replacement and enhancing target interactions. Modern difluoromethylating reagents like Sodium Difluoromethanesulfinate provide mild, efficient, and cost-effective methods for introducing this valuable moiety. As our understanding of fluorine's role in drug-receptor interactions continues to grow, the demand for selective and versatile difluoromethylation methods will undoubtedly increase, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- Vertex AI Search. (2026).

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... [Link]

- Vertex AI Search. (2026).

-

RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

PMC. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

PubMed. (2004). Fluorine in medicinal chemistry. [Link]

-

JYX. (2023). Mechanochemical Difluoromethylations of Alcohols. [Link]

- Vertex AI Search. (2024).

-

ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

ResearchGate. (n.d.). Substrate scope for radical difluoromethylation.[a] [a] Reaction conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). State of knowledge in photoredox-catalysed direct difluoromethylation. [Link]

-

RSC Publishing. (2007). Fluorine in medicinal chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 23. Hydroxydifluoromethylation of alkenes via photoredox catalysis. Retrieved from [Link]

-

MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

-

Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. [Link]

-

PMC. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

-

ResearchGate. (n.d.). Substrate scope of the developed difluoromethylation method (For.... Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

-

PMC. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated.... [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

-

PMC. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

-

PMC. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. [Link]

-

ResearchGate. (n.d.). Substrate scope for the synthesis of difluoro‐substituted 3,4‐dihydroquinoxalin‐2(1H)‐ones. Reaction conditions. Retrieved from [Link]

-

SSRN. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

ResearchGate. (2025). Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]

-

Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. [Link]

-

RSC Publishing. (n.d.). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. [Link]

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]

- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

validation of analytical methods for 4,4-Difluoro-2-(iodomethyl)oxolane derivatives

Validation of Analytical Methods for 4,4-Difluoro-2-(iodomethyl)oxolane Derivatives

Executive Summary

4,4-Difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran) is a critical fluorinated intermediate used in the synthesis of next-generation antiviral and anticancer nucleoside analogs.[1][2] Its structural complexity—combining a lipophilic fluorinated ring with a reactive iodomethyl group—presents a unique "analytical paradox": the compound lacks a strong UV chromophore for standard detection while possessing high reactivity that complicates thermal methods like GC.

This guide provides a comparative validation strategy, advocating for HPLC with Charged Aerosol Detection (CAD) as the superior "product" (methodology) over traditional UV or GC techniques. It details a self-validating protocol compliant with ICH Q2(R2) guidelines, ensuring data integrity for drug development dossiers.

Part 1: The Analytical Landscape – A Comparative Analysis

Objective comparison of the recommended HPLC-CAD methodology against traditional alternatives.

| Feature | Method A: HPLC-CAD (Recommended) | Method B: HPLC-UV (Low Wavelength) | Method C: GC-MS (Headspace/Direct) |

| Detection Principle | Universal (measures non-volatile particle mass). | Absorption of light (requires chromophore). | Ionization of gas-phase molecules. |

| Suitability | High. Detects the oxolane backbone regardless of optical properties. | Low. Relies on weak alkyl-iodide absorption (~255 nm) or solvent cut-off (<210 nm). | Medium. Good for volatility, but thermal stress can cause de-iodination (degradation). |

| Sensitivity (LOD) | High (ng levels). | Poor (µg levels) due to low extinction coefficient. | High, but compromised by thermal breakdown. |

| Linearity | Non-linear (requires polynomial fit or linearization). | Linear (Beer-Lambert Law). | Linear (within dynamic range). |

| Robustness | High. Unaffected by mobile phase UV cut-off. | Low. Susceptible to gradient baseline drift and solvent interference. | Low. Injector port activity can degrade the analyte. |

Expert Insight: While GC-MS is excellent for residual solvents, the iodomethyl group is a good leaving group. At typical GC injector temperatures (200°C+), 4,4-difluoro-2-(iodomethyl)oxolane risks eliminating HI to form the olefin, leading to false impurity profiles. HPLC-CAD operates at ambient temperature, preserving integral structure.

Part 2: Core Validation Protocol (HPLC-CAD)

This section details the validation of the HPLC-CAD method. The protocol is designed to be "self-validating" by incorporating system suitability checks that flag instability immediately.

Chromatographic Conditions

-

Column: C18 or PFP (Pentafluorophenyl) – PFP offers enhanced selectivity for halogenated compounds via

--

Dimensions: 150 mm x 4.6 mm, 3.0 µm or sub-2 µm.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Note: Avoid Methanol. Nucleophilic attack by methoxide (trace) on the iodomethyl group can occur over long sequences.

-

-

Gradient: 5% B to 95% B over 15 mins (Generic scouting gradient).

-

Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

-

Sample Diluent: 50:50 Water:Acetonitrile (Match initial gradient to prevent peak distortion).

Validation Parameters (ICH Q2)

A. Specificity (Stress Testing)

-

Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

), and Light (UV/Vis) for 24 hours. -

Acceptance: Resolution (

) > 1.5 between the main peak and any degradants. -

Causality: The base stress is critical; the 4,4-difluoro group activates the ring, making it susceptible to HF elimination. If the method cannot separate the "de-HF" olefin impurity, it is not specific.

B. Linearity (The CAD Challenge)

-

Issue: CAD response follows a power law (

). -

Solution: Do not force a linear fit (

will be deceptive). Use a Quadratic Fit or the detector's built-in Power Function linearization. -

Protocol: Prepare 5 concentration levels (50% to 150% of target).

-

Acceptance: Coefficient of determination (

) > 0.99 using the appropriate regression model.

C. Accuracy & Recovery

-

Protocol: Spike the intermediate into a "blank" matrix (if applicable) or perform standard addition at 80%, 100%, and 120%.

-

Acceptance: Mean recovery 98.0% – 102.0%.

D. Solution Stability (Crucial for Iodides)

-

Protocol: Inject the standard solution every hour for 24 hours.

-

Acceptance: No new peaks > 0.1% area; Main peak area %RSD < 2.0%.

-

Mitigation: If instability is observed, use amber glassware and autosampler cooling (4°C). Alkyl iodides are photosensitive, releasing free iodine (turning the solution yellow).

Part 3: Visualization & Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal analytical technique based on compound properties.

Figure 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation lifecycle ensuring data integrity and regulatory compliance.

Part 4: Handling & Safety (The "Self-Validating" System)

To ensure the protocol works every time, you must control the environment. This is the "Trustworthiness" pillar.

-

Peroxide Check: Do not use Tetrahydrofuran (THF) as a diluent. Although the analyte is an oxolane (THF derivative), using THF solvent can introduce peroxides that oxidize the iodide to Iodine (

), causing new impurity peaks. Use Acetonitrile .[3][4] -

Amber Glass: The iodomethyl group is photolabile. Validation must prove that samples stored in clear glass degrade vs. amber glass.

-

Experiment: Expose Solution A (Clear) and Solution B (Amber) to benchtop light for 4 hours.

-

Expectation: Solution A shows a rise in free iodine (yellowing) or hydrolysis products.

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Gamache, P. H., et al. (2020). Charged Aerosol Detection for Liquid Chromatography. Thermo Fisher Scientific.[5] Link

-

Zielke, B. T. (2024).[6] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Heliyon, 10(24).[6] Link

-

Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. Link

Sources

- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]

- 4. pure-synth.com [pure-synth.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization Guide: 4,4-Difluoro-2-(iodomethyl)oxolane and Analogues

Executive Summary & Application Context

4,4-Difluoro-2-(iodomethyl)oxolane (CAS: 2138271-33-5) is a high-value fluorinated building block. It serves as a critical intermediate in the synthesis of nucleoside analogues and proline mimics where the gem-difluoro group acts as a bioisostere for a carbonyl oxygen or to modulate pKa and lipophilicity via the gauche effect.

The Challenge: Distinguishing this specific regioisomer from its 3,3-difluoro analogues and confirming the integrity of the iodine handle (vs. chloro/bromo contaminants from precursors) is spectroscopically non-trivial due to second-order coupling effects.